molecular formula C9H8INS B371022 (5-Iodo-1-benzothien-2-yl)methanamine

(5-Iodo-1-benzothien-2-yl)methanamine

Cat. No.: B371022
M. Wt: 289.14g/mol
InChI Key: YDBJBHITIGZZLG-UHFFFAOYSA-N
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Description

(5-Iodo-1-benzothien-2-yl)methanamine is a substituted methanamine derivative featuring a benzothiophene core with an iodine atom at the 5-position and an aminomethyl group at the 2-position. This structural motif combines the electron-rich benzothiophene system with the reactivity of the primary amine, making it a candidate for pharmaceutical and materials science research.

Properties

Molecular Formula

C9H8INS

Molecular Weight

289.14g/mol

IUPAC Name

(5-iodo-1-benzothiophen-2-yl)methanamine

InChI

InChI=1S/C9H8INS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H,5,11H2

InChI Key

YDBJBHITIGZZLG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1I)C=C(S2)CN

Canonical SMILES

C1=CC2=C(C=C1I)C=C(S2)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s benzothiophene-iodo-amine architecture distinguishes it from simpler amines like methylamine (CH₃NH₂) and more complex heterocyclic amines like 5-methoxytryptamine (5-MeO-Tryptamine). Key structural differences include:

Property (5-Iodo-1-benzothien-2-yl)methanamine Methylamine 5-Methoxytryptamine
Core Structure Benzothiophene with iodine substituent Linear alkane chain Indole with methoxy substituent
Functional Groups Primary amine, aromatic iodine Primary amine Primary amine, methoxy, indole
Molecular Weight ~275 g/mol (estimated) 31.06 g/mol 204.27 g/mol
Water Solubility Likely low (due to aromatic bulk) Highly soluble Moderate (indole derivatives vary)
Reactivity Electrophilic substitution at iodine Nucleophilic amine reactions Serotonergic activity (biochemical)

Physicochemical Properties

  • Vapor Pressure : Methylamine has a vapor pressure of 2,622 mm Hg at 25°C , whereas This compound is expected to exhibit significantly lower volatility due to its higher molecular weight and aromatic structure.
  • Synthetic Complexity : Unlike methylamine (a single-step industrial product ), the target compound likely requires multi-step synthesis involving halogenation and cyclization, akin to benzimidazole derivatives described in .

Research Implications and Limitations

  • Gaps in Data: No experimental data (e.g., solubility, toxicity) for this compound is provided in the evidence. Comparisons rely on structural extrapolation.
  • Synthetic Challenges : The synthesis of benzothiophene derivatives often requires harsh conditions (e.g., Na₂S₂O₅ in DMF for cyclization ), which may limit scalability.

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